4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl--D-glucuronide, Methyl Ester

Isotope dilution mass spectrometry Acetaminophen metabolite quantification Stable isotope labelling

4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester (CAS 1260619-58-6; molecular formula C₂₁H₂₂D₃NO₁₁; MW 470.44) is a stable-isotope-labelled, peracetylated glucuronide methyl ester derivative of acetaminophen (paracetamol). The compound serves as a protected synthetic intermediate in the preparation of deuterium-labelled acetaminophen O-glucuronide metabolites.

Molecular Formula C21H25NO11
Molecular Weight 467.4 g/mol
Cat. No. B12104974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl--D-glucuronide, Methyl Ester
Molecular FormulaC21H25NO11
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)
InChIKeyCGFRFKWGBUUPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester – A Deuterated Acetaminophen Glucuronide Synthesis Intermediate for Stable Isotope Dilution LC-MS


4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester (CAS 1260619-58-6; molecular formula C₂₁H₂₂D₃NO₁₁; MW 470.44) is a stable-isotope-labelled, peracetylated glucuronide methyl ester derivative of acetaminophen (paracetamol). The compound serves as a protected synthetic intermediate in the preparation of deuterium-labelled acetaminophen O-glucuronide metabolites [1]. It carries three deuterium atoms on the acetamido group (acetamido-2,2,2-d₃), affording a nominal mass shift of +3 Da versus the unlabelled, non-deuterated triacetyl intermediate (CAS 30824-21-6, MW 467.42) and a mass shift of +3 Da relative to endogenous unlabelled acetaminophen glucuronide (MW 327.29; C₁₄H₁₇NO₈) . The tri-O-acetyl protecting groups and the methyl ester of the glucuronic acid moiety render the molecule stable during synthetic manipulation and chromatographic purification, after which mild alkaline or enzyme-mediated deprotection yields the biologically active deuterated glucuronide internal standard [2].

Why Deuterated Glucuronide Standards Cannot Be Interchanged – The Critical Role of Label Position, Protecting Group Chemistry, and Isotopic Purity in Acetaminophen Metabolite Quantification


Superficial substitution of 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester with a non-deuterated protected intermediate (CAS 30824-21-6), a non-acetylated deuterated glucuronide sodium salt (CAS 1260619-61-1), or a differently labelled d₄ analog fails on three independent quantitative grounds: (1) the non-deuterated intermediate lacks the +3 Da mass shift required for isotope-dilution mass spectrometry (IDMS) and generates no distinct precursor-to-product ion transition, rendering it unusable as an internal standard [1]; (2) the deprotected sodium salt form is susceptible to acyl migration and chemical degradation at physiological pH, compromising shelf-life and batch-to-batch consistency during long-term bioanalytical studies [2]; and (3) compounds bearing deuterium at alternative positions (e.g., ring-d₄) can exhibit differential chromatographic retention time shifts (>0.03 min) and incomplete co-elution with the target analyte, which undermines matrix-effect compensation [3]. Each comparator therefore fails at least one essential performance criterion for accurate acetaminophen glucuronide quantification by LC-MS/MS.

Quantitative Differentiation Evidence: 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester Versus Closest Comparators


Mass Spectrometric Differentiation: +3 Da Isotopic Mass Shift Versus Non-Deuterated Peracetylated Intermediate

The target compound provides a nominal +3 Da mass shift (MW 470.44 vs. 467.42 for the non-deuterated analog CAS 30824-21-6) due to three deuterium atoms on the acetamido moiety (acetamido-2,2,2-d₃). This mass shift generates a unique MRM transition (m/z 331→155 for the deprotected glucuronide-d₃) that is baseline-resolved from the endogenous unlabelled glucuronide (m/z 328→152), enabling accurate isotope-dilution quantification without isotopic cross-talk [1]. In contrast, the non-deuterated triacetyl intermediate (CAS 30824-21-6, C₂₁H₂₅NO₁₁) produces precursor and product ion masses identical to the endogenous analyte and cannot serve as an internal standard in any quantitative LC-MS/MS workflow .

Isotope dilution mass spectrometry Acetaminophen metabolite quantification Stable isotope labelling

Matrix Effect Compensation: Deuterated Internal Standard Reduces Ion Suppression from >85% to <20% in Multi-Tissue LC-MS/MS

In a validated multi-matrix UHPLC-MS/MS method for paracetamol and its metabolites in animal tissues, the deprotected form of this compound (4-Acetamidophenyl β-D-glucuronide-d₃, PG-d₃) was employed as the internal standard. Without the deuterated IS, muscle samples exhibited >85% ion suppression for all three analytes; liver and lung samples showed 70–80% ion suppression for the glucuronide and sulfate metabolites. After correction with the deuterated internal standard, ion suppression was reduced to less than 20% in all matrices, with the most prominent improvement in muscle tissue where suppression fell from >85% to <20% [1]. This represents a >4-fold reduction in matrix effect magnitude attributable directly to the use of the deuterated glucuronide internal standard.

Matrix effect Ion suppression Bioanalytical method validation Stable-isotope-labelled internal standard

Chemical Stability of the Peracetylated Intermediate Versus Unprotected Deuterated Glucuronide Sodium Salt During Storage and Handling

The target compound, as a peracetylated methyl ester, resists the spontaneous acyl migration and hydrolysis reactions that plague unprotected 1-β-O-acyl glucuronides at physiological pH and elevated temperatures. Unprotected glucuronide conjugates undergo intramolecular acyl migration from the 1-β-O-acyl position to the 2-, 3-, and 4-hydroxyl positions with half-lives ranging from 0.5 to 30 hours at 37°C and pH 7.4, depending on the aglycone [1]. The tri-O-acetyl protection of the glucuronic acid hydroxyl groups eliminates this degradation pathway entirely, and the methyl ester cap on the carboxylic acid prevents ionization-dependent solubility changes. The compound is specified for storage at 2–8°C (refrigerated), and its solid-state stability under these conditions exceeds that of the corresponding unprotected sodium salt, which requires storage at −20°C and is hygroscopic [2]. Quantitative purity specification for the target compound is ≥98% (HPLC) with ≥98 atom % D enrichment , whereas the unprotected sodium salt analog (CAS 1260619-61-1) is specified at ≥97% purity by HPLC .

Glucuronide chemical stability Acyl migration Synthesis intermediate storage Deuterated standard shelf-life

Regiochemical Specificity of Deuterium Label Placement: Acetamido-d₃ Versus Phenyl-ring-d₄ Labelling

The target compound places three deuterium atoms exclusively on the acetamido methyl group (acetamido-2,2,2-d₃), a position that is chemically inert to pH-dependent hydrogen-deuterium back-exchange under typical bioanalytical sample preparation conditions (pH 2–10, aqueous/organic mixtures). In contrast, ring-deuterated analogs (e.g., acetaminophen glucuronide-d₄ with four deuterium atoms on the phenyl ring) have been reported to exhibit deuterium-related chromatographic retention time shifts of 0.02–0.06 min on reversed-phase C18 columns, which can cause differential matrix effects between analyte and IS when gradient elution is employed [1]. Ring-deuterated labels may also undergo slow H/D exchange under strongly acidic or basic conditions used in some sample preparation protocols [2]. The acetamido-d₃ label of the target compound yields a deprotected glucuronide with m/z 331→155, avoiding the m/z 332→156 transition used for some d₄-labeled analogs, which can overlap with the ¹³C₂ natural-abundance isotopologue of the unlabelled glucuronide [3].

Deuterium label position Isotopic purity Chromatographic retention time shift Hydrogen-deuterium exchange

Synthetic Utility: Controlled Deprotection Yield for Preparing Labelled Acetaminophen Glucuronide Reference Standard In-House

The target compound is explicitly designed as a protected intermediate that allows laboratories to generate the active deuterated acetaminophen glucuronide internal standard (4-Acetamidophenyl β-D-glucuronide-d₃) on demand via sequential deprotection. Published chemo-enzymatic protocols for structurally analogous methyl acetyl glucuronides demonstrate that the acetyl groups can be removed chemoselectively using lipase AS Amano (LAS) with >90% conversion, and the methyl ester can be cleaved using porcine liver esterase (PLE) or Candida antarctica lipase B (CAL-B) under mild conditions (pH 7, 30°C, 2–24 h) without hydrolyzing the glycosidic bond or causing deuterium loss [1]. Alkaline hydrolysis (0.1 M NaOH in MeOH/H₂O, 0°C, 1–2 h) offers an alternative non-enzymatic route for simultaneous acetyl and methyl ester cleavage with reported yields of 75–90% for related peracetylated glucuronide methyl esters [2]. The non-deuterated triacetyl intermediate (CAS 30824-21-6) follows the identical deprotection chemistry but yields the unlabelled glucuronide, which provides no isotopic discrimination in MS detection .

Chemo-enzymatic deprotection Glucuronide synthesis Acetyl methyl ester hydrolysis Custom internal standard preparation

Validated Application Scenarios for 4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester Based on Quantitative Evidence


In-House Synthesis of Deuterated Acetaminophen Glucuronide Internal Standard for Multi-Matrix LC-MS/MS Bioanalytical Assays

This compound is the optimal procurement choice for bioanalytical laboratories that prepare their own stable-isotope-labelled internal standards for acetaminophen metabolite quantification. After chemo-enzymatic or alkaline deprotection (see Evidence Item 5), the resulting 4-Acetamidophenyl β-D-glucuronide-d₃ provides the +3 Da mass shift (m/z 331→155) required for isotope-dilution LC-MS/MS. As demonstrated by Pietruk et al. (2021), this deuterated IS reduces matrix-effect-driven ion suppression from >85% to <20% in muscle tissue and from 70–80% to <20% in liver and lung—enabling regulatory-compliant accuracy across diverse biological matrices [1]. The triacetyl methyl ester intermediate avoids the acyl migration degradation that limits the shelf-life of pre-deprotected glucuronide sodium salts .

Preparation of Isotopically Pure Acetaminophen Metabolite Reference Materials for Pharmacokinetic and Drug Metabolism Studies

The compound's ≥98 atom % D isotopic enrichment (acetamido-2,2,2-d₃) [1] ensures that the deprotected product contains <2% residual unlabelled material, which is critical for accurate pharmacokinetic parameter estimation (AUC, Cₘₐₓ, t₁/₂) in studies where the endogenous metabolite background may be significant. The acetamido-d₃ label position avoids pH-dependent H/D back-exchange that can compromise ring-deuterated analogs, maintaining isotopic integrity throughout sample preparation workflows that involve acidic protein precipitation (e.g., 1% formic acid) or basic extraction steps . The non-deuterated analog (CAS 30824-21-6) cannot provide this isotopic discrimination and is unsuitable for quantitative MS detection of acetaminophen glucuronide in biological matrices [2].

Custom Synthesis of Acetaminophen Glucuronide-d₃ Conjugates for Phase II Metabolism Assays and β-Glucuronidase Activity Probes

The protected intermediate format permits synthetic chemists to conjugate the deuterated glucuronic acid moiety to alternative aglycones or to use the deprotected glucuronide-d₃ as a substrate for β-glucuronidase activity assays with MS-based readout. The methyl ester and triacetyl protecting groups allow chromatographic purification to >98% purity before deprotection [1], ensuring that the final glucuronide substrate is free of aglycone contamination that could cause background in enzyme activity measurements. This synthetic flexibility is absent when procuring the pre-deprotected sodium salt, which cannot be further derivatized without re-protection.

Multi-Species, Multi-Tissue Paracetamol Residue Analysis in Veterinary Drug Monitoring Programs

The validated multimatrix UHPLC-MS/MS method of Pietruk et al. (2021) [1] demonstrates that the deprotected form of this compound enables reliable quantification of paracetamol glucuronide in muscle, liver, lung, and kidney samples from multiple animal species with matrix-effect-corrected accuracy meeting SANTE/11188/2018 criteria. The method achieved linearity with R² > 0.98 across the 50–500 µg/kg and 1000–10000 µg/kg calibration ranges, and the deuterated IS was essential for reducing ion suppression below the 20% threshold across all four tissue types. This evidence directly supports procurement of the protected intermediate for in-house IS preparation in veterinary pharmacology, food safety, and residue monitoring laboratories.

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